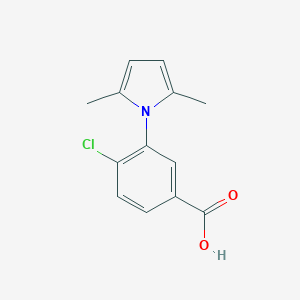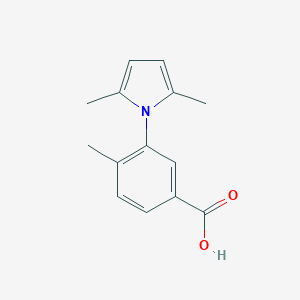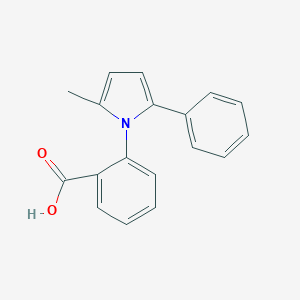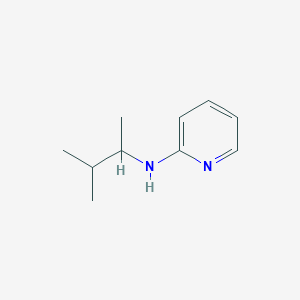
N-(3-methylbutan-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbutan-2-yl)pyridin-2-amine, also known as 3-MeO-2'-oxo-PCE, is a novel dissociative drug that belongs to the arylcyclohexylamine class. It is a research chemical that is primarily used for scientific research purposes. The compound has gained significant interest among researchers due to its unique pharmacological properties and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(3-methylbutan-2-yl)pyridin-2-amine is not yet fully understood. However, it is believed to work by blocking the NMDA receptor, which is involved in the transmission of pain signals. This results in a reduction in pain perception and an increase in pain tolerance.
Effets Biochimiques Et Physiologiques
N-(3-methylbutan-2-yl)pyridin-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause respiratory depression and sedation. The compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-methylbutan-2-yl)pyridin-2-amine is its unique pharmacological properties, which make it a valuable tool for scientific research. However, the compound is also associated with a range of limitations, including its potential toxicity and the lack of information available on its long-term effects.
Orientations Futures
There are a number of potential future directions for research into N-(3-methylbutan-2-yl)pyridin-2-amine. Some of the most promising areas of research include the development of new pain management drugs, the treatment of mental health disorders, and the study of the compound's neuroprotective effects. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential long-term effects.
Méthodes De Synthèse
The synthesis of N-(3-methylbutan-2-yl)pyridin-2-amine involves the reaction of 2-pyridylacetonitrile with 3-methylbutan-2-ol in the presence of a reducing agent such as lithium aluminum hydride. The reaction yields the desired compound, which can be purified using standard chromatographic techniques.
Applications De Recherche Scientifique
N-(3-methylbutan-2-yl)pyridin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anesthetic and analgesic properties, making it a promising candidate for the development of new pain management drugs. Additionally, the compound has been shown to have potential applications in the treatment of depression, anxiety, and other mental health disorders.
Propriétés
Numéro CAS |
111098-37-4 |
|---|---|
Nom du produit |
N-(3-methylbutan-2-yl)pyridin-2-amine |
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
N-(3-methylbutan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H16N2/c1-8(2)9(3)12-10-6-4-5-7-11-10/h4-9H,1-3H3,(H,11,12) |
Clé InChI |
QJNLADYTFCDDJH-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)NC1=CC=CC=N1 |
SMILES canonique |
CC(C)C(C)NC1=CC=CC=N1 |
Synonymes |
N-(1,2-Dimethylpropyl)-2-pyridinamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



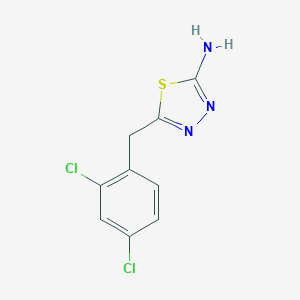
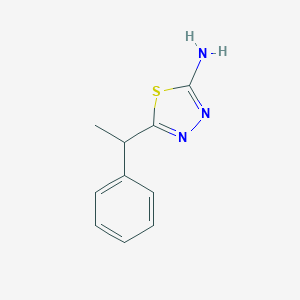
![N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B185740.png)
![1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B185741.png)
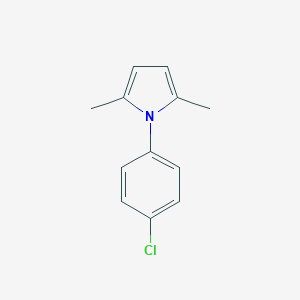
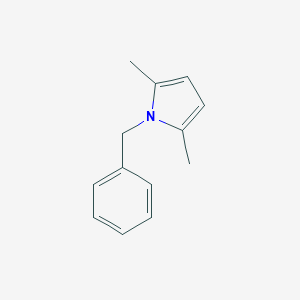
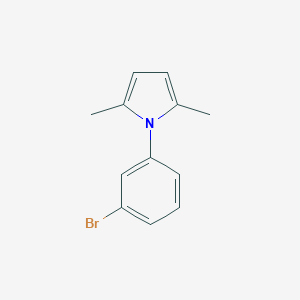
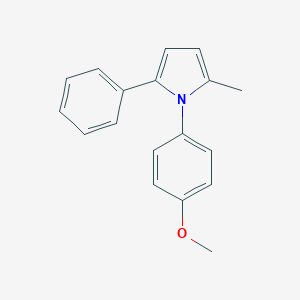
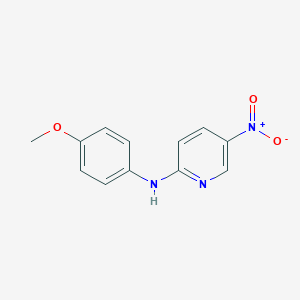
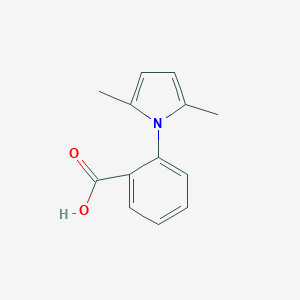
![2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B185757.png)
